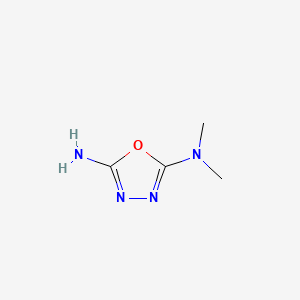

N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-N,2-N-dimethyl-1,3,4-oxadiazole-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O/c1-8(2)4-7-6-3(5)9-4/h1-2H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXVJELKKWYDQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of N,N'-dimethyl-1,3,4-oxadiazole-2,5-diamine and its N,N-dimethyl Isomer

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: The Subtle Dance of Isomers in Drug Discovery

In the realm of medicinal chemistry, the arrangement of atoms within a molecule is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit remarkably divergent biological activities. This guide delves into the nuanced world of two such isomers: N,N'-dimethyl-1,3,4-oxadiazole-2,5-diamine and its N,N-dimethyl counterpart. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore, known for its presence in a variety of biologically active compounds.[1][2][3] Derivatives of 1,3,4-oxadiazole have demonstrated a wide array of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide aims to provide a comprehensive technical overview for researchers and drug development professionals, focusing on the synthesis, analytical differentiation, and potential therapeutic implications of these two specific isomeric diamines. By understanding the subtle yet significant differences between these molecules, we can unlock new avenues for the rational design of novel therapeutics.

Structural Elucidation: A Tale of Two Isomers

The core of our investigation lies in the distinct placement of two methyl groups on the diamino-1,3,4-oxadiazole scaffold.

-

N,N'-dimethyl-1,3,4-oxadiazole-2,5-diamine (CAS 2937-92-0): In this isomer, a single methyl group is attached to each of the two nitrogen atoms at the 2 and 5 positions of the oxadiazole ring. This results in a symmetrical molecule.

-

N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine: In this unsymmetrical isomer, both methyl groups are attached to the same nitrogen atom at one of the amino groups, leaving the other amino group unsubstituted.

This seemingly minor structural variance has profound implications for the molecules' electronic properties, steric hindrance, and potential for intermolecular interactions, all of which are critical determinants of biological activity.

Caption: Chemical structures of the two isomers.

Synthetic Strategies: Forging the Isomeric Scaffolds

The synthesis of these isomers requires distinct strategies, leveraging established methods for the formation of the 1,3,4-oxadiazole ring.

Synthesis of Symmetrical N,N'-dimethyl-1,3,4-oxadiazole-2,5-diamine

A common and effective method for the synthesis of symmetrical 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines.[2][5]

Sources

- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Exploring the Chemical Space of N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine Analogs: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of the chemical space surrounding the N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine core, a scaffold with significant potential in medicinal chemistry. We will delve into rational synthetic strategies for analog generation, robust characterization techniques, computational approaches for library design, and relevant biological evaluation methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising heterocyclic system for the discovery of novel therapeutic agents.

Introduction: The 1,3,4-Oxadiazole Scaffold in Drug Discovery

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif frequently incorporated into a wide array of biologically active molecules. Its appeal in medicinal chemistry stems from its metabolic stability, ability to participate in hydrogen bonding, and its role as a bioisostere for ester and amide functionalities.[1] Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The 2,5-disubstituted pattern, in particular, offers two key points for chemical diversification, allowing for the fine-tuning of physicochemical and pharmacological properties.

This guide focuses on the specific chemical space of this compound and its analogs. The introduction of amino substituents at the 2- and 5-positions provides additional vectors for chemical modification and interaction with biological targets. The N,N-dimethyl substitution on one of the amino groups can influence solubility, cell permeability, and metabolic stability, making this a compelling starting point for library development.

Synthetic Strategies for Analog Generation

The exploration of the chemical space around the this compound core necessitates a flexible and efficient synthetic approach. A multi-pronged strategy, beginning with the synthesis of a key diamino-oxadiazole intermediate followed by diversification, is proposed.

Synthesis of the Core Intermediate: 2,5-Diamino-1,3,4-oxadiazole

The most direct and atom-economical route to the 2,5-diamino-1,3,4-oxadiazole core is the oxidative cyclization of semicarbazide hydrochloride. This method is advantageous due to the commercial availability and low cost of the starting material.

Materials:

-

Semicarbazide hydrochloride

-

Potassium iodate (KIO₃) or other suitable oxidizing agent

-

Water

-

Ethanol

Procedure:

-

Dissolve semicarbazide hydrochloride in water.

-

Slowly add an aqueous solution of potassium iodate to the semicarbazide solution with stirring at room temperature.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product precipitates out of the solution.

-

Filter the solid product, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield 2,5-diamino-1,3,4-oxadiazole.

Causality: The oxidative cyclization of semicarbazide is a reliable method for forming the 1,3,4-oxadiazole ring.[5] The use of a mild oxidizing agent like potassium iodate in an aqueous medium makes this a green and scalable process.

Diversification Strategy 1: N-Alkylation and N-Arylation

With the 2,5-diamino-1,3,4-oxadiazole intermediate in hand, the primary amino groups serve as handles for diversification. Selective mono- or di-alkylation/arylation can be achieved by carefully controlling the reaction conditions. To generate the target this compound, a controlled methylation is performed. Further diversification can be achieved by reacting the remaining primary amine.

Materials:

-

2,5-Diamino-1,3,4-oxadiazole

-

Methyl iodide (CH₃I)

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

Suspend 2,5-diamino-1,3,4-oxadiazole in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath and add sodium hydride portion-wise with stirring.

-

After the evolution of hydrogen gas ceases, add methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC to follow the formation of the mono- and di-methylated products.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired this compound.

Causality: The use of a strong base like sodium hydride is necessary to deprotonate the amino groups, making them more nucleophilic for the subsequent reaction with methyl iodide. The stoichiometry of the base and methyl iodide can be adjusted to favor the formation of the desired dimethylated product.

Diversification Strategy 2: Acylation and Sulfonylation

The amino groups of the core intermediate can also be readily acylated or sulfonylated to introduce a wide range of functional groups, thereby expanding the chemical space.

Materials:

-

This compound (or 2,5-diamino-1,3,4-oxadiazole)

-

Desired acid chloride or anhydride

-

Pyridine or triethylamine

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve the amino-oxadiazole starting material in anhydrous DCM.

-

Add pyridine or triethylamine as a base.

-

Cool the solution in an ice bath and add the acid chloride or anhydride dropwise.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by recrystallization or column chromatography.

Causality: The base (pyridine or triethylamine) acts as a scavenger for the HCl generated during the reaction with acid chlorides, driving the reaction to completion.

Workflow for 3D-QSAR model development.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for biological activity. [6][7]A validated pharmacophore model can be used to screen large virtual libraries to identify novel scaffolds that fit the required spatial and electronic parameters.

Biological Evaluation of the Analog Library

A systematic biological evaluation of the synthesized analogs is crucial to identify lead compounds. Based on the known activities of 1,3,4-oxadiazole derivatives, initial screening should focus on anticancer and antimicrobial activities.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents. [8][9][10][11]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

In Vitro Antimicrobial Screening: Broth Microdilution Assay

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. [12][13][14][15][16]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent

-

Bacterial inoculum adjusted to 0.5 McFarland standard

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The chemical space surrounding the this compound core represents a fertile ground for the discovery of novel therapeutic agents. The synthetic strategies outlined in this guide provide a clear and adaptable framework for the generation of diverse analog libraries. Coupled with robust characterization, insightful computational modeling, and systematic biological evaluation, the exploration of this chemical space is poised to yield promising lead compounds for further drug development efforts.

References

- Alley, M. C., Scudiero, D. A., Monks, A., Hursey, M. L., Czerwinski, M. J., Fine, D. L., ... & Boyd, M. R. (1988). Feasibility of drug screening with panels of human tumor cell lines using a microculture tetrazolium assay. Cancer research, 48(3), 589-601.

- Das, A., Sarangi, M., Jangid, K., Kumar, V., Kumar, A., Singh, P. P., ... & Jaitak, V. (2024). Identification of 1, 3, 4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, molecular dynamics simulation, and density functional theory calculation approach. Journal of Biomolecular Structure and Dynamics, 42(19), 10323-10341.

- Effenberger, F. (1994). Phosgene and its substitutes. Angewandte Chemie International Edition in English, 33(15‐16), 1555-1556.

-

Hancock Laboratory. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

- Heo, D. S., Park, J. G., Hata, K., Day, R., Herberman, R. B., & Whiteside, T. L. (1990). Evaluation of tetrazolium-based semiautomatic colorimetric assay for measurement of human antitumor cytotoxicity. Cancer research, 50(12), 3681-3690.

- Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry-Section B, 42(4), 900-904.

- Kowalewska, A., & Błaszczak, M. (2022). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

- Muir, D. C., & Rawn, D. F. (2005). Derivatization reaction for phosgene with dimercaptotoluene and triethylamine. Journal of environmental monitoring, 7(12), 1258-1261.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

- Patel, K. N., Jagadhane, P. B., & Telvekar, V. N. (2012). An Understanding of Mechanism-Based Approaches for 1, 3, 4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Current medicinal chemistry, 19(26), 4473-4494.

- Plumb, J. A., Milroy, R., & Kaye, S. B. (1989). Effects of the pH dependence of 3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyl-tetrazolium bromide-formazan absorption on chemosensitivity determined by a novel tetrazolium-based assay. Cancer research, 49(16), 4435-4440.

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

- Ruben, R. L., & Neubauer, R. H. (1987). Semiautomated colorimetric assay for in vitro screening of anticancer compounds.

- Rubinstein, L. V., Shoemaker, R. H., Paull, K. D., Simon, R. M., Tosini, S., Skehan, P., ... & Boyd, M. R. (1990). Comparison of in vitro anticancer-drug-screening data generated with a tetrazolium assay versus a protein assay against a diverse panel of human tumor cell lines. Journal of the National Cancer Institute, 82(13), 1113-1118.

- Sharma, S., Kumar, A., & Narasimhan, B. (2016). Synthesis, characterization and biological evaluation of novel 2, 5 substituted-1, 3, 4 oxadiazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 654-663.

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

-

World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

- Zhang, G., Yu, Y., Zhao, Y., Xie, X., & Ding, C. (2017). A one-pot synthesis-functionalization strategy for streamlined access to 2, 5-disubstituted 1, 3, 4-oxadiazoles from carboxylic acids. Organic letters, 19(17), 4648-4651.

- Zishen, L. I. U., & Jian-guo, F. A. N. (2010). Synthesis of 2-Amino-5-substituted-1, 3, 4-oxadiazoles Using 1, 3-Dibromo-5, 5-dimethylhydantoin as Oxidant. Chinese Journal of Organic Chemistry, 30(11), 1736-1739.

- Gąsowska-Bajger, B., Szafrański, K., & Matysiak, J. (2022). Synthesis of 2, 5-Dialkyl-1, 3, 4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7806.

- Bollikolla, H. B., & Reddy, B. V. S. (2022). Strategies to Synthesis of 1, 3, 4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-276.

- El-Sayed, W. A., Ali, O. M., & Abd-Allah, O. A. (2016). Synthesis and characterization of some 2, 5-substituted 1, 3, 4-oxadiazoles derivatives. Journal of the Chinese Chemical Society, 63(1), 69-76.

- Othman, A. A., Kihel, M., & Amara, S. (2019). 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4-triazole derivatives as potential antibacterial agents. Arabian Journal of Chemistry, 12(7), 1660-1675.

- Asif, M. (2016). A review on various synthetic approaches and biological activities of 1, 3, 4-oxadiazole derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 5(1), 79-98.

- Al-Ghorbani, M., Chebil, A., & El-Gazzar, A. R. B. A. (2022). Synthesis, characterization and thermal behavior study of new 1, 2, 3-triazole derivatives containing 1, 3, 4-oxadiazole ring. Oriental Journal of Chemistry, 38(2), 336.

- Ncube, B., Finnie, J. F., & Van Staden, J. (2012). In vitro antimicrobial synergism of Southern African plants used in the treatment of sexually transmitted infections. Journal of ethnopharmacology, 139(2), 528-535.

- Gür, M., & Ceylan, Ş. (2021). Synthesis of some new 1, 3, 4-oxadiazole derivatives and evaluation of their anticancer activity. ACS omega, 6(29), 18765-18776.

- Popiołek, Ł., & Biernasiuk, A. (2018). Anti-cancer activity of derivatives of 1, 3, 4-oxadiazole. Molecules, 23(12), 3326.

- Szychowski, K. A., & Gmiński, J. (2022). Synthesis and Biological Activity of 1, 3, 4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2404.

- Taha, M., Ismail, N. H., Imran, S., Selvaraj, M., Khan, K. M., & Siddiqui, R. (2016). Synthesis, characterization and biological evaluation of novel 2, 5 substituted-1, 3, 4 oxadiazole derivatives. Bioorganic & medicinal chemistry letters, 26(15), 3584-3588.

- Kumar, D., Pilania, M., Arun, V., & Mishra, B. (2014). 1, 3, 4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

- Manjunatha, K., Poojary, B., Lobo, P. L., Fernandes, J., & Kumari, N. S. (2010). Synthesis and biological evaluation of some 1, 3, 4-oxadiazole derivatives. European journal of medicinal chemistry, 45(11), 5225-5233.

Sources

- 1. Phosgene and Substitutes [sigmaaldrich.com]

- 2. jchemrev.com [jchemrev.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of novel 1,3,4-oxadiazole derivatives as anticancer agents targeting thymidine phosphorylase: pharmacophore modelling, virtual screening, molecular docking, ADMET and DFT analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. atcc.org [atcc.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. rr-asia.woah.org [rr-asia.woah.org]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. protocols.io [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analysis of N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine

Introduction

N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine is a heterocyclic compound of growing interest within pharmaceutical and materials science research. The 1,3,4-oxadiazole core is a key pharmacophore found in a variety of biologically active molecules, exhibiting a range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The diamine substitution pattern suggests potential applications as a synthetic building block for novel polymers and as a ligand in coordination chemistry.

Given its potential significance, the development of robust and reliable analytical methods for the quantification and characterization of this compound is paramount for ensuring quality control, supporting formulation development, and enabling pharmacokinetic studies. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for this compound, grounded in established scientific principles and regulatory expectations.[4][5]

Physicochemical Properties and Analytical Considerations

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of suitable analytical methods. While specific experimental data for this exact molecule is not widely published, its structure suggests the following characteristics:

-

UV Absorbance: The conjugated 1,3,4-oxadiazole ring system is expected to exhibit UV absorbance, providing a basis for spectrophotometric and chromatographic detection.[6][7]

-

Basicity: The presence of two diamine groups imparts basic properties to the molecule, influencing its solubility in acidic aqueous solutions and its chromatographic behavior on reversed-phase columns.

-

Polarity: The combination of the polar oxadiazole ring and the amine functional groups suggests that the molecule will have a degree of polarity, impacting its retention in reversed-phase liquid chromatography.

-

Lack of Fluorogenic Properties: Aliphatic amines, such as the dimethylamino groups present, typically do not possess native fluorescence, necessitating derivatization for highly sensitive fluorescence detection.[8]

Qualitative Analysis: Structural Confirmation and Purity Assessment

Initial characterization and confirmation of the synthesized this compound are crucial. A combination of spectroscopic techniques should be employed for unambiguous structural elucidation.[7][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Will provide information on the number and chemical environment of the protons. Expected signals would include those for the methyl groups attached to the nitrogen atoms and potentially any protons on the oxadiazole ring, if present.

-

¹³C NMR: Will confirm the carbon framework of the molecule, with characteristic shifts for the carbons in the oxadiazole ring and the methyl groups.[11]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural confirmation.[12][13][14]

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, allowing for the determination of the elemental composition.[9]

-

Electron Ionization (EI-MS): Can provide a characteristic fragmentation pattern that serves as a fingerprint for the molecule.[13]

-

Electrospray Ionization (ESI-MS): A softer ionization technique suitable for polar molecules, which will likely produce a prominent protonated molecular ion [M+H]⁺.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[1][6] Characteristic absorption bands for this compound would include:

-

C=N stretching vibrations from the oxadiazole ring.

-

C-O-C stretching of the oxadiazole ring.

-

N-H stretching (if secondary amines are present as impurities).

-

C-H stretching and bending from the methyl groups.

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

For the accurate quantification of this compound in various matrices, a validated HPLC method is the industry standard. Given the compound's properties, a reversed-phase HPLC method with UV detection is a logical starting point. For higher sensitivity, pre-column derivatization followed by fluorescence detection can be employed.[8][15][16]

Method 1: Reversed-Phase HPLC with UV Detection

This method is suitable for routine purity analysis and quantification in drug substance and formulated products where concentration levels are relatively high.

Workflow for HPLC-UV Method Development

Caption: Workflow for HPLC-UV method development.

Protocol: HPLC-UV Analysis

-

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Chromatographic data system for data acquisition and processing.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical starting gradient would be 5% to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Determined from the UV spectrum of the compound (likely in the range of 220-280 nm).

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration. Prepare working standards by serial dilution.

-

Sample Solution: Dissolve the sample containing the analyte in the same solvent as the standard to a concentration within the calibration range.

-

-

Data Analysis:

-

Quantify the analyte by comparing the peak area of the sample to a calibration curve generated from the standard solutions.

-

Method 2: HPLC with Pre-column Derivatization and Fluorescence Detection

For trace-level quantification, such as in biological matrices, a more sensitive method is required. Pre-column derivatization with a fluorescent tagging reagent that reacts with the amine groups can significantly enhance detection limits.[8][17] Dansyl chloride is a common derivatizing agent for primary and secondary amines.[18]

Workflow for HPLC-FLD Method Development

Caption: Workflow for HPLC-FLD method development.

Protocol: Pre-column Derivatization with Dansyl Chloride and HPLC-FLD Analysis

-

Reagents:

-

Dansyl chloride solution (e.g., 1 mg/mL in acetone).

-

Sodium bicarbonate buffer (0.1 M, pH 9.5).

-

-

Derivatization Procedure:

-

To 100 µL of the sample or standard solution, add 200 µL of sodium bicarbonate buffer.

-

Add 200 µL of dansyl chloride solution and vortex.

-

Incubate the mixture in a water bath at 60 °C for 30 minutes.[18]

-

Cool the reaction mixture and add a small amount of a primary amine solution (e.g., proline) to quench the excess dansyl chloride.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient to separate the derivatized analyte from reagent peaks.

-

Flow Rate: 1.0 mL/min.

-

Fluorescence Detector:

-

Excitation Wavelength: ~340 nm.

-

Emission Wavelength: ~525 nm.

-

-

Method Validation

All quantitative analytical methods must be validated to ensure they are fit for their intended purpose.[4][5][19] The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][20][21]

Validation Parameters

| Parameter | Description | Acceptance Criteria (Typical) |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis, no interference at the retention time of the analyte in blank and placebo samples. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |

| Accuracy | The closeness of test results to the true value. | % Recovery of 98.0% to 102.0%. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like pH, flow rate, and column temperature are varied slightly. |

Conclusion

The analytical methods outlined in these application notes provide a comprehensive framework for the qualitative and quantitative analysis of this compound. The selection of the appropriate method will depend on the specific application, required sensitivity, and available instrumentation. Adherence to the principles of method validation as prescribed by regulatory bodies such as the ICH is essential to ensure the generation of reliable and defensible analytical data.

References

-

ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. Available from: [Link]

-

ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available from: [Link]

-

Validation of Analytical Procedures Q2(R2). ICH. (2023). Available from: [Link]

-

Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. (2025). Available from: [Link]

-

ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. (2022). Available from: [Link]

-

Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. Available from: [Link]

-

Compendium of Terminology in Analytical Chemistry - 2023 edition. IUPAC. (2023). Available from: [Link]

-

Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. ResearchGate. Available from: [Link]

-

Arif, R., & Sahu, N. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry. Available from: [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Hindawi. Available from: [Link]

-

Development and validation of a HPLC method for determination of residual ethylenediamine in drug substances. ResearchGate. Available from: [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available from: [Link]

-

HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. IUPAC. Available from: [Link]

-

Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. ResearchGate. Available from: [Link]

-

Synthesis and Evaluation of Oxadiazole Analogues. Prezi. Available from: [Link]

-

Glossary of Methods and Terms used in Analytical Spectroscopy. IUPAC. (2019). Available from: [Link]

-

AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. AOAC International. Available from: [Link]

-

A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. (2024). Available from: [Link]

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. Available from: [Link]

-

NOMENCLATURE IN EVALUATION OF ANALYTICAL METHODS INCLUDING DETECTION AND QUANTIFICATION CAPABILITIES. Inmetro. (2011). Available from: [Link]

-

Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. MDPI. (2022). Available from: [Link]

-

Synthesis and Characterization of Some 2,5- Substituted 1,3,4-Oxadiazoles Derivatives. Eureka Journals. Available from: [Link]

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists. Available from: [Link]

-

Synthesis and characterization of some new derivatives based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) dianiline. ResearchGate. Available from: [Link]

-

Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry. Available from: [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. (2022). Available from: [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Organic Chemistry Plus. Available from: [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. (2022). Available from: [Link]

Sources

- 1. jyoungpharm.org [jyoungpharm.org]

- 2. jchemrev.com [jchemrev.com]

- 3. mdpi.com [mdpi.com]

- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. journalspub.com [journalspub.com]

- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. prezi.com [prezi.com]

- 11. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 21. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]

Troubleshooting & Optimization

Overcoming solubility issues of N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine in assays

Here is the technical support center for overcoming solubility issues of N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine in assays.

Navigating Solubility Challenges in Experimental Assays

Welcome to the technical support guide for this compound. As Senior Application Scientists, we have designed this resource to provide you with both immediate solutions and a deeper mechanistic understanding of how to overcome the solubility hurdles associated with this compound. This guide is structured to address your issues in a practical, question-driven format, grounded in robust scientific principles.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the handling and use of this compound.

Q1: I dissolved my this compound in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What is happening?

This is the most common solubility issue, often referred to as "crashing out." It occurs because the compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but has limited solubility in aqueous systems.[1][2] When the DMSO stock is diluted into the buffer, the solvent environment changes drastically and can no longer keep the compound dissolved, causing it to precipitate.[1]

Immediate Actions:

-

Reduce the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try testing a lower concentration.

-

Optimize Final DMSO Concentration: For many cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid toxicity, but even this small amount can help maintain solubility.[3][4] Ensure you are not diluting the DMSO out too aggressively.

-

Modify the Dilution Method: Instead of a single, large dilution step, perform a stepwise serial dilution. This gradual change in the solvent environment can prevent shocking the compound out of solution.[1][5]

Q2: What is the best solvent to use for my stock solution?

For this compound, anhydrous DMSO is the recommended primary solvent for creating high-concentration stock solutions (e.g., 10-20 mM).[6][7][8]

Rationale:

-

High Solvating Power: DMSO is an excellent solvent for a wide range of polar and nonpolar organic molecules.[6]

-

Assay Compatibility: It is miscible with water and compatible with most in vitro assays at low final concentrations (typically <0.5% v/v).[3][9]

Avoid preparing primary stock solutions in alcohols like ethanol unless you have confirmed solubility, as they may not achieve the high concentrations needed for a typical screening campaign.

Q3: Can I improve the solubility of the compound in my final assay buffer?

Yes. The solubility of this compound is highly dependent on pH due to its two dimethylamino groups. These groups are basic and can be protonated.

Key Strategy: pH Adjustment

-

The Chemistry: The dimethylamino groups are amines, which are basic.[10][11] In an acidic environment (lower pH), these nitrogen atoms will accept a proton (H+) to become positively charged ammonium cations (R-N⁺H(CH₃)₂). This charged, or ionized, form is significantly more polar and therefore more soluble in aqueous solutions.[10][12][13] The predicted pKa for the conjugate acid of a similar amine is around 2.72, suggesting protonation occurs at acidic pH.[14]

-

Practical Application: If your assay chemistry permits, lowering the pH of your final buffer to <6.0 should dramatically increase the compound's solubility. Always verify that the pH change does not negatively impact your assay's biological components (e.g., enzyme activity or cell viability).

The diagram below illustrates this fundamental principle.

Caption: pH-dependent ionization and its effect on solubility.

Q4: My assay is pH-sensitive and I cannot lower the pH. What are my other options?

If altering the pH is not feasible, you can use co-solvents or excipients to enhance solubility. These are substances added in small amounts to the final assay buffer.[15]

-

Co-solvents: Solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be used, but their concentration must be carefully optimized to avoid interfering with the assay.[8][15]

-

Surfactants: For cell-free/biochemical assays, non-ionic surfactants like Tween-20 or Triton X-100 at very low concentrations (e.g., 0.01-0.05%) can help keep hydrophobic compounds in solution.[16]

-

Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming an inclusion complex that is more water-soluble. SBE-β-CD is a common choice.[1][8]

Important: Always run a solvent tolerance control in your assay to ensure the chosen additive does not generate false-positive or false-negative results.[9][17][18]

Part 2: Troubleshooting & Optimization Workflows

This section provides detailed protocols and a logical workflow to systematically diagnose and solve solubility issues.

Troubleshooting Flowchart

When precipitation is observed, follow this decision tree to identify the root cause and implement the most effective solution.

Caption: A troubleshooting flowchart for addressing compound precipitation.

Experimental Protocols

This protocol details the standard procedure for preparing a high-quality, high-concentration stock solution.[3][19]

Materials:

-

This compound (MW: 128.13 g/mol )

-

Anhydrous DMSO (Biotechnology Grade)

-

Analytical balance

-

Class A volumetric flask

-

Vortex mixer and/or sonicator

Procedure:

-

Calculation: To make 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L × 0.001 L × 128.13 g/mol × 1000 = 1.28 mg

-

-

Weighing: Accurately weigh 1.28 mg of the compound and transfer it to a 1 mL volumetric flask.

-

Dissolution: Add approximately 0.7 mL of anhydrous DMSO. Cap the flask and vortex vigorously. If needed, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.[20]

-

Final Volume: Once fully dissolved, carefully add DMSO to the 1 mL calibration mark.

-

Homogenization & Storage: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous. Aliquot into single-use, low-volume tubes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.[3][5] Store at -20°C or -80°C, protected from light.

This method minimizes the risk of precipitation when transitioning from a DMSO stock to an aqueous buffer.

Objective: To prepare a 10 µM final concentration in an assay with a final volume of 100 µL and a final DMSO concentration of 0.5%.

Procedure:

-

Intermediate Plate (DMSO):

-

Create a 2 mM intermediate solution by diluting your 10 mM stock 1:5 in pure DMSO (e.g., 10 µL of 10 mM stock + 40 µL DMSO).

-

-

Intermediate Plate (Assay Buffer):

-

Prepare a 40 µM intermediate solution by diluting the 2 mM DMSO solution 1:50 in your final assay buffer (e.g., 2 µL of 2 mM stock + 98 µL assay buffer). Mix immediately and thoroughly by pipetting. The DMSO concentration is now 2%.

-

-

Final Assay Plate:

-

Add 25 µL of the 40 µM intermediate solution to 75 µL of your assay master mix (containing cells, enzymes, etc.) in the final assay plate.

-

This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.5%.

-

This is a rapid, high-throughput method to estimate the concentration at which your compound begins to precipitate from a buffer after addition from a DMSO stock.[1]

Procedure:

-

Prepare Stock: Create a high-concentration stock solution in 100% DMSO (e.g., 10 mM).

-

Serial Dilution (in DMSO): In a 96-well plate (DMSO plate), perform a 2-fold serial dilution of the DMSO stock solution across a row (e.g., from 10 mM down to ~5 µM).

-

Addition to Buffer: In a clear, flat-bottom 96-well plate (Assay plate), add your aqueous buffer of interest (e.g., 198 µL per well).

-

Transfer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to the corresponding well of the Assay plate. This creates a 1:100 dilution. Mix immediately.

-

Measurement: Let the plate incubate for a set time (e.g., 1-2 hours) at room temperature. Measure the turbidity (light scattering) of each well using a plate reader capable of nephelometry or by measuring absorbance at a high wavelength (e.g., 620 nm).

-

Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Data Summary Table

| Solvent System | Max Tolerable Conc. (Cell-Based) | Max Tolerable Conc. (Biochemical) | Pros | Cons |

| DMSO | ≤ 0.5%[3][4] | ≤ 1-2% | High dissolving power for stocks.[6] | Can interfere with assays at high conc.; may cause precipitation upon dilution.[2][21] |

| Ethanol | ≤ 0.5%[9] | ≤ 2-5% | Less toxic than DMSO for some cells. | Lower dissolving power for many compounds; can interfere with enzyme kinetics.[4] |

| Buffer + Tween-20 | Not Recommended | 0.01 - 0.05% | Helps maintain solubility of "sticky" compounds.[16] | Can disrupt protein-protein interactions; may form micelles that sequester compound. |

| Buffer + SBE-β-CD | Assay Dependent | 1-10 mM | Forms soluble inclusion complexes. | Can interfere with compound binding to the target by competition.[1] |

References

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

-

Can we predict compound precipitation in DMSO stocks?. (2014). Sussex Drug Discovery Centre. [Link]

-

Effects of organic solvents on immunosensing assays for small molecules based on an optofluidic immunosensing platform. (2017). Analytical Methods (RSC Publishing). [Link]

-

Solubility and pH of amines. The Royal Society of Chemistry. [Link]

-

Cosolvent. Wikipedia. [Link]

-

Compound Precipitation in High-Concentration DMSO Solutions. (2014). Journal of Biomolecular Screening. [Link]

-

Dimethyl sulfoxide. Wikipedia. [Link]

-

Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

-

Compound precipitation in high-concentration DMSO solutions. (2014). PubMed. [Link]

-

Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]

-

Compatibility and interference of food simulants and organic solvents with the in vitro toxicological assessment of food contact materials. (2022). Food and Chemical Toxicology. [Link]

-

Assay Interference: A Brief Review and Helpful Hints. Sun Diagnostics. [Link]

-

How do amines and amides affect the pH of a solution?. ChemGulf. [Link]

-

Tactics to Improve Solubility. (2021). The Royal Society of Chemistry. [Link]

-

Compatibility and interference of food simulants and organic solvents with the in vitro toxicological assessment of food contact materials. ResearchGate. [Link]

-

Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2008). Journal of Medicinal Chemistry. [Link]

-

Review article on 1, 3, 4-Oxadiazole derivaties and it's Pharmacological activities. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2018). SLAS Discovery. [Link]

-

Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2023). Journal of Molecular Liquids. [Link]

-

Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. [Link]

-

Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. ResearchGate. [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2020). ACS Omega. [Link]

-

Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Drug Discovery Today. [Link]

-

1,3,4-Oxadiazole-2,5-diamine. PubChem. [Link]

-

Considerations regarding use of solvents in in vitro cell based assays. (2012). Cytotechnology. [Link]

-

2.5: Preparing Solutions. Chemistry LibreTexts. [Link]

-

How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

-

Compound Handling Instructions. Scribd. [Link]

-

Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (2016). ACS Medicinal Chemistry Letters. [Link]

-

Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]

-

1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (2021). Chemical Biology & Drug Design. [Link]

-

Compound Solubility and HTS Screening. Ziath. [Link]

-

Advanced Properties of Amines. Chemistry LibreTexts. [Link]

-

HPLC Troubleshooting Guide. Restek. [Link]

-

Dissolution Method Troubleshooting: An Industry Perspective. (2022). AAPS PharmSciTech. [Link]

-

2,5-Dimethyl-1,3,4-oxadiazole. Amerigo Scientific. [Link]

-

Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. ResearchGate. [Link]

-

Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (2004). European Journal of Medicinal Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Compatibility and interference of food simulants and organic solvents with the in vitro toxicological assessment of food contact materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. issr.edu.kh [issr.edu.kh]

- 11. How do amines and amides affect the pH of a solution? - Blog [chemgulf.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. guidechem.com [guidechem.com]

- 15. Cosolvent - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Effects of organic solvents on immunosensing assays for small molecules based on an optofluidic immunosensing platform - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. emulatebio.com [emulatebio.com]

- 21. researchgate.net [researchgate.net]

Technical Support Center: Enhancing the In Vivo Stability of N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine

Welcome to the technical support center for N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for enhancing the stability of this compound for in vivo studies. Our goal is to equip you with the knowledge to anticipate and overcome common challenges, ensuring the integrity and reliability of your experimental data.

Introduction: Understanding the Stability Landscape

This compound belongs to the 1,3,4-oxadiazole class of heterocycles, which are generally recognized for their favorable metabolic and thermal stability.[1][2] The 1,3,4-oxadiazole ring is often used as a bioisosteric replacement for ester and amide functionalities to improve pharmacokinetic properties.[3][4] However, the 2,5-diamino substitution pattern introduces unique stability considerations that are not as widely documented as for other substituted oxadiazoles. The primary amino groups are potential sites for oxidative degradation, and the overall electronic nature of the substituted ring may influence its susceptibility to hydrolysis.[5][6]

This guide will address these potential stability liabilities in a question-and-answer format, followed by detailed troubleshooting protocols and advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: My compound appears to be degrading in my aqueous vehicle before I can administer it. What is the likely cause?

A1: The most probable causes are hydrolysis of the oxadiazole ring or oxidation of the N,N-dimethylamino groups. While 1,3,4-oxadiazoles are generally more stable than other isomers, they can undergo hydrolytic cleavage, especially under certain pH conditions or in the presence of specific enzymes.[7][8][9] More critically, aromatic amines are susceptible to oxidation, which can be catalyzed by light, trace metals, or dissolved oxygen in your vehicle.[5][6]

Q2: I'm observing poor and variable exposure in my animal studies. Could this be related to stability?

A2: Absolutely. Poor stability in the formulation vehicle or rapid degradation in the gastrointestinal tract (for oral dosing) or bloodstream can lead to low and inconsistent bioavailability. If the compound degrades before it can be absorbed, you will naturally see variable and lower-than-expected plasma concentrations.

Q3: What are the initial steps I should take to assess the stability of my compound?

A3: A systematic stability assessment is crucial. You should evaluate the stability of this compound under a range of conditions, including:

-

pH Stability: Incubate the compound in buffers of varying pH (e.g., pH 2, 7.4, and 9) to determine its susceptibility to acid- or base-catalyzed hydrolysis.

-

Oxidative Stability: Expose the compound to a source of oxidative stress, such as hydrogen peroxide, to assess its vulnerability to oxidation.

-

Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber) to determine if it is light-sensitive.

-

Plasma Stability: Incubate the compound in plasma from the species you will be using for your in vivo study to assess metabolic stability.

Q4: Are there any excipients I should avoid when formulating this compound?

A4: Yes. Avoid excipients that contain reactive impurities, such as peroxides, which can be found in polyethylene glycols (PEGs) and polysorbates.[10][11] Also, be cautious with excipients containing reducing sugars, as they can potentially react with the amino groups.[12] It is also wise to minimize the presence of transition metals, which can catalyze oxidation.

Troubleshooting Guide: Addressing Specific Stability Issues

Issue 1: Rapid Degradation in Aqueous Formulations

If you have confirmed that your compound is degrading in your chosen aqueous vehicle, here are several strategies to mitigate this:

-

pH Optimization: Based on your pH stability studies, formulate your compound at a pH where it exhibits maximum stability. This may involve the use of buffering agents.

-

Use of Antioxidants: For suspected oxidative degradation, the inclusion of antioxidants in your formulation can be highly effective.[13][14] Common choices include:

-

Water-soluble antioxidants: Ascorbic acid, sodium metabisulfite.

-

Lipid-soluble antioxidants: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA). The choice of antioxidant will depend on your formulation type.

-

-

De-oxygenation: Purging your formulation vehicle with an inert gas like nitrogen or argon before adding your compound can reduce degradation due to dissolved oxygen.

-

Chelating Agents: If metal-catalyzed oxidation is a concern, adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester metal ions.

Issue 2: Poor Oral Bioavailability Due to Instability

For oral dosing, instability in the harsh environment of the gastrointestinal tract can be a major hurdle. Consider these advanced formulation approaches:

-

Solid Dispersions: Creating an amorphous solid dispersion can enhance both solubility and stability.[15][16] By dispersing the compound at a molecular level within a polymer matrix, you can protect it from degradation and improve its dissolution rate.

-

Lipid-Based Formulations: Encapsulating your compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS) or liposomes, can protect it from the aqueous environment of the GI tract and enhance its absorption.[17][18][19]

-

Nanoparticle Formulations: Reducing the particle size to the nanoscale can improve dissolution rate and bioavailability.[20][21][22] Nanoparticles can be formulated using various techniques, including milling and precipitation.

Issue 3: Suspected Metabolic Instability

If your compound shows rapid clearance in vivo that is not predicted by its physicochemical properties, metabolic instability may be the cause.

-

Prodrug Approach: A prodrug strategy can be employed to temporarily mask the liable amino groups.[3][7][23][24] For example, converting one of the amino groups to a carbamate that is cleaved in vivo to release the active parent compound can protect it from first-pass metabolism.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

-

Polymer and Solvent Selection: Choose a suitable polymer (e.g., HPMC, PVP, HPMC-AS) and a volatile organic solvent in which both your compound and the polymer are soluble.[16]

-

Dissolution: Dissolve this compound and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

-

Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting product should be a thin, clear film.

-

Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.

-

Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm its amorphous nature.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

-

Excipient Screening: Determine the solubility of your compound in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol P).

-

Phase Diagram Construction: Construct a ternary phase diagram to identify the self-emulsifying region for different combinations of oil, surfactant, and co-surfactant.

-

Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the optimal ratio determined from the phase diagram.

-

Drug Loading: Dissolve this compound in the prepared SEDDS formulation with gentle heating and stirring if necessary.

-

Characterization: Evaluate the self-emulsification performance by adding the formulation to an aqueous medium and observing the formation of a nanoemulsion. Characterize the droplet size and polydispersity index of the resulting emulsion.

Data Presentation

Table 1: Example Stability Data for this compound in Different Buffers at 40°C

| pH | % Remaining after 24h | % Remaining after 72h |

| 2.0 | 95.2% | 85.1% |

| 7.4 | 98.5% | 95.3% |

| 9.0 | 90.1% | 75.6% |

Table 2: Comparison of Formulation Strategies on Oral Bioavailability in Rats

| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (%) |

| Aqueous Suspension | 10 | 50 ± 15 | 150 ± 45 | 5% |

| Solid Dispersion (1:3 drug:PVP) | 10 | 250 ± 50 | 900 ± 120 | 30% |

| SEDDS | 10 | 400 ± 70 | 1500 ± 200 | 50% |

Visualization of Key Concepts

Diagram 1: Potential Degradation Pathways

Caption: Potential degradation pathways for the target compound.

Diagram 2: Troubleshooting Workflow for Formulation Development

Sources

- 1. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00788C [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. A Versatile Formulation Strategy for Poorly Soluble Drugs [catalent.com]

- 16. contractpharma.com [contractpharma.com]

- 17. Lipid-Based Drug Delivery Systems for Diseases Managements - PMC [pmc.ncbi.nlm.nih.gov]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. researchgate.net [researchgate.net]

- 20. pharmaexcipients.com [pharmaexcipients.com]

- 21. DSpace [repository.upenn.edu]

- 22. Preparation, Optimization, and In Vivo Evaluation of Nanoparticle-Based Formulation for Pulmonary Delivery of Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Prodrugs for Masking Bitter Taste of Antibacterial Drugs - A Computational Approach [dspace.alquds.edu]

Technical Support Center: Scaling the Synthesis of N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the synthesis of N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine. This guide is designed for researchers, chemists, and process development professionals. It provides not only a detailed synthetic protocol but also delves into the underlying chemical principles, scale-up considerations, and robust troubleshooting strategies to ensure a successful and efficient synthesis campaign.

The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The N,N-dimethyl-2,5-diamine substitution pattern presents unique synthetic challenges, particularly concerning precursor stability and cyclization efficiency. This guide offers field-proven insights to navigate these complexities.

Part 1: Recommended Synthetic Pathway & Mechanism

The synthesis of this compound is efficiently approached via the cyclization of a biurea or thiobiurea precursor.[4] This method avoids harsh conditions that could cleave the N,N-dimethylamino group and provides a reliable route to the target molecule. The overall workflow is depicted below.

Caption: High-level workflow for the synthesis of the target compound.

Mechanistic Insight: The Cyclodesulfurization Step

The key transformation is the cyclization of the thiobiurea precursor. Using a coupling reagent like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) offers a mild and efficient alternative to harsher dehydrating agents like phosphorus oxychloride.[5] The reaction proceeds via activation of the sulfur atom, followed by intramolecular nucleophilic attack and elimination.

Caption: Proposed mechanism for the key cyclization step.

Part 2: Detailed Experimental Protocol

Safety First: The synthesis involves hydrazine derivatives and isothiocyanates. Hydrazine and its derivatives are highly toxic, potentially carcinogenic, and can be absorbed through the skin.[6][7] All operations must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles, a lab coat, and heavy-duty nitrile gloves.[8]

Step 1: Synthesis of 1-(Dimethylthiocarbamoyl)semicarbazide

-

To a stirred suspension of semicarbazide hydrochloride (1.0 eq) in toluene (10 mL/g), add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.

-

Add N,N-dimethylisothiocyanate (1.0 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux (approx. 110 °C) and monitor by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

-

Cool the mixture to room temperature. The product will precipitate.

-

Filter the solid, wash with cold toluene, and dry under vacuum to yield the thiobiurea precursor. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to this compound

-

Suspend the crude 1-(dimethylthiocarbamoyl)semicarbazide (1.0 eq) in dimethylformamide (DMF, 8 mL/g).

-

Add N,N-Diisopropylethylamine (DIEA, 1.5 eq) to the suspension.

-

In a separate flask, dissolve TBTU (1.2 eq) in a minimal amount of DMF.

-

Add the TBTU solution dropwise to the reaction mixture at room temperature. An exotherm may be observed. Maintain the temperature below 40 °C.

-

Stir the reaction for 2-4 hours at room temperature. Monitor progress by LC-MS.

-

Upon completion, pour the reaction mixture into ice-water.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Part 3: Troubleshooting and FAQ Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Troubleshooting Guide (Q&A Format)

Issue 1: Low or No Yield in Cyclization Step

-

Question: My cyclization reaction (Step 2) is giving a very low yield or no product at all. What could be the cause?

-

Answer: This is a common issue that can stem from several factors:

-

Ineffective Cyclizing Agent: While TBTU is effective, older reagents can degrade.[5] Alternatively, if you are using a different method, such as with tosyl chloride (TsCl) or phosphorus oxychloride (POCl₃), the reaction conditions may need optimization.[9][10] POCl₃, in particular, can be too harsh and lead to decomposition, especially at elevated temperatures.[11][12]

-

Insufficient Base: The base (DIEA) is critical for activating the precursor and neutralizing the acidic byproducts. Ensure you are using at least 1.5 equivalents of a non-nucleophilic base.

-

Water Contamination: The cyclization is a dehydration (or desulfurization) reaction. Ensure all your reagents and solvents are anhydrous. Water can hydrolyze the activated intermediate and halt the reaction.

-

Incorrect Temperature: While the TBTU-mediated reaction proceeds well at room temperature, other methods may require heating.[13] However, excessive heat can lead to the decomposition of the oxadiazole ring or starting materials.

-

Issue 2: Multiple Impurities Detected by LC-MS

-

Question: My crude product shows several major impurity peaks. What are they likely to be and how can I prevent them?

-

Answer: The impurity profile provides valuable clues about the reaction's shortcomings.

-

Unreacted Starting Material: This indicates an incomplete reaction. Possible causes include insufficient coupling reagent, short reaction time, or low temperature.

-

Diacylhydrazine-like Intermediate: Incomplete cyclization can leave the linear precursor as a major impurity.[14] This is often due to a deactivated cyclizing agent or the presence of moisture.

-

Symmetrical Byproducts: If the reaction involves self-condensation of precursors, you might see symmetrical oxadiazoles. This is less common with the directed thiobiurea route but possible if starting materials are impure.

-

Prevention Strategy: Ensure the purity of your thiobiurea precursor from Step 1. Use fresh, high-quality coupling reagents and anhydrous solvents. Monitor the reaction closely and ensure it goes to completion before workup.

-

Issue 3: Difficulty with Product Purification

-

Question: I'm struggling to purify the final product. It is either an oil or gives poor recovery after recrystallization.

-

Answer: Purification can be challenging due to the polarity and potential hydrogen-bonding capabilities of the diamine product.

-

Recrystallization: This is the preferred method for purification on a large scale.[14] Finding the right solvent system is key. Start with a solvent in which the product is sparingly soluble at room temperature but fully soluble when hot.

-

Recommended Solvents: Try solvent/anti-solvent systems like Ethyl Acetate/Hexanes, Methanol/Water, or Isopropanol/Diethyl Ether.[11]

-

-

Column Chromatography: For smaller scales or particularly difficult separations, column chromatography is effective.[2][15]

-

Stationary Phase: Use standard silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. If the product streaks, adding 0.5-1% triethylamine to the mobile phase can improve peak shape.[16]

-

-

Persistent Impurities: If a stubborn impurity co-elutes or co-crystallizes, it may be structurally very similar to your product. Re-evaluating the reaction conditions to prevent its formation is often more effective than trying to remove it post-synthesis.

-

Issue 4: Safety Concerns During Scale-Up

-

Question: What are the primary safety hazards I should be aware of when scaling this synthesis from grams to kilograms?

-

Answer: Scaling up introduces new safety challenges, primarily related to thermal management and material handling.

-

Exotherms: The cyclization step can be exothermic. On a large scale, this heat can accumulate, leading to a runaway reaction. Ensure the reactor has adequate cooling capacity. A semi-batch process (slow addition of the TBTU solution) is highly recommended to control the rate of heat generation.

-

Hydrazine Handling: Handling large quantities of hydrazine derivatives increases risk.[17] Use a closed-system transfer where possible. Ensure emergency procedures are in place, including access to safety showers, eyewash stations, and appropriate spill kits.[8] The odor threshold for hydrazine is much higher than the safe exposure limit, so do not rely on smell as a warning.[6][17]

-

Byproduct Off-Gassing: Some cyclization methods can produce toxic off-gases. Ensure the reactor's exhaust is scrubbed through an appropriate solution before venting.

-

Frequently Asked Questions (FAQs)

-

Q1: Can I use a different cyclizing agent besides TBTU?

-

A1: Yes, several reagents can effect this transformation. Tosyl chloride (TsCl) in the presence of pyridine is a classic choice.[18] Phosphorus oxychloride (POCl₃) is also commonly used but is harsher and may require higher temperatures.[15][19] Iodine has also been reported for oxidative cyclizations of related precursors.[18][20] The choice depends on your substrate's sensitivity, desired purity, and cost considerations. For this specific diamine, milder reagents like TBTU or TsCl are recommended to preserve the N,N-dimethylamino groups.

-

-

Q2: What is the best way to monitor the reaction progress?

-

A2: A combination of TLC and LC-MS is ideal. TLC is rapid and excellent for visualizing the consumption of starting materials. Use a mobile phase like 50% Ethyl Acetate in Hexanes and visualize with UV light. LC-MS is invaluable for confirming the mass of the product and identifying any major impurities, which aids in troubleshooting.

-

-

Q3: My final product is showing signs of degradation upon storage. How can I improve its stability?

Part 4: Data Summary & Visualization

Table 1: Cyclization Reagent Comparison

| Reagent | Typical Conditions | Pros | Cons |

| TBTU | DMF, DIEA, RT | Mild, high yield, fast | Expensive, moisture sensitive |

| TsCl | Pyridine or DIEA, 0 °C to RT | Inexpensive, effective | Can be slow, pyridine is noxious |

| POCl₃ | Reflux | Powerful, inexpensive | Harsh, can cause decomposition[11] |

| Iodine | Base (e.g., K₂CO₃), Heat | Metal-free, moderate conditions | Stoichiometric oxidant needed[20] |

References

- Organic Process Research & Development. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ACS Publications.

- Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.

- MDPI. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.

- Sciencemadness.org. (2007). Hydrazine Safety & Handling Questions.

- MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups.

- National Institutes of Health. (n.d.). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents.

- Indian Journal of Chemistry. (n.d.). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%).

- Santa Cruz Biotechnology. (n.d.). Hydrazine Safety Data Sheet.

- National Institutes of Health. (n.d.). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives.

- Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.

- DTIC. (n.d.). Safety and Handling of Hydrazine.

- Eureka Journals. (n.d.). Synthesis and Characterization of Some 2,5-Substituted 1,3,4-Oxadiazoles Derivatives.

- Sci-Hub. (2014). One-pot Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles Based on the Reaction of N,N-Dimethyl Amides with Acid Hydrazides.

- ResearchGate. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds.

- Tetrahedron. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Luxembourg Bio Technologies.